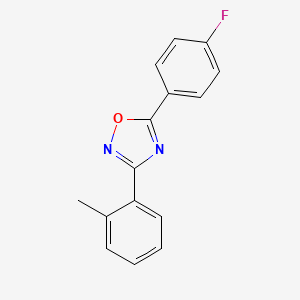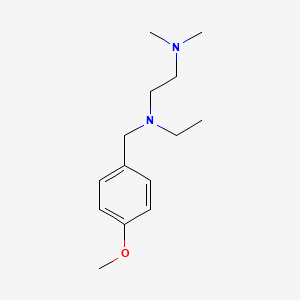![molecular formula C18H18N4OS B5817732 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea" belongs to the class of thiadiazolylureas, compounds known for their diverse biological activities and applications in various fields of chemistry and biochemistry. Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, a core structure found in numerous bioactive molecules.
Synthesis Analysis
Thiadiazolylureas, including compounds similar to the target molecule, are generally synthesized through reactions involving acylazides and amino-thiadiazoles or by the reaction of thiadiazole derivatives with isocyanates. These methods allow for the introduction of various phenyl substituents at specific positions on the thiadiazole ring, enabling the synthesis of a wide range of derivatives with different chemical and biological properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of thiadiazolylureas is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. These compounds often exhibit planar configurations due to intramolecular hydrogen bonding, contributing to their stability and interactions with biological targets (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Thiadiazolylureas participate in various chemical reactions, including those involving their thiadiazole and urea functional groups. These reactions can lead to the formation of new derivatives with altered chemical and biological properties. The reactivity of these compounds is influenced by the nature of the substituents on the thiadiazole ring and the urea moiety (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of thiadiazolylureas, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications (Kejian Li & Wenbin Chen, 2008).
Chemical Properties Analysis
Thiadiazolylureas exhibit a range of chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are essential for the compound's interactions with biological targets and its overall biological activity. The chemical behavior of thiadiazolylureas can be modified through structural modifications, allowing for the design of molecules with desired properties and activities (S. Xin, 2006).
Mecanismo De Acción
Target of Action
The primary target of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
Its effectiveness against stat3-overexpressing du145 and mda-mb-231 cancer cells suggests it has sufficient bioavailability .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis .
Action Environment
In a du145 xenograft model, the compound showed in vivo antitumor efficacy after intraperitoneal administration, with a tumor growth inhibition rate of 653% at 50 mg/kg , suggesting that it is stable and effective in a biological environment.
Propiedades
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-4-8-15(9-5-11)19-17(23)20-18-22-21-16(24-18)14-7-6-12(2)13(3)10-14/h4-10H,1-3H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCZYJGUMQETRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)



![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
